molecular formula C22H27N3O4 B2658486 N-(5-methylisoxazol-3-yl)-1-(4-phenyltetrahydro-2H-pyran-4-carbonyl)piperidine-4-carboxamide CAS No. 1226453-87-7

N-(5-methylisoxazol-3-yl)-1-(4-phenyltetrahydro-2H-pyran-4-carbonyl)piperidine-4-carboxamide

Katalognummer B2658486
CAS-Nummer: 1226453-87-7
Molekulargewicht: 397.475
InChI-Schlüssel: ZSILTQRASXBQQA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(5-methylisoxazol-3-yl)-1-(4-phenyltetrahydro-2H-pyran-4-carbonyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C22H27N3O4 and its molecular weight is 397.475. The purity is usually 95%.
BenchChem offers high-quality N-(5-methylisoxazol-3-yl)-1-(4-phenyltetrahydro-2H-pyran-4-carbonyl)piperidine-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-methylisoxazol-3-yl)-1-(4-phenyltetrahydro-2H-pyran-4-carbonyl)piperidine-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Structure-Activity Relationships

  • Pyrazole derivatives, including compounds structurally related to N-(5-methylisoxazol-3-yl)-1-(4-phenyltetrahydro-2H-pyran-4-carbonyl)piperidine-4-carboxamide, have been studied for their cannabinoid receptor antagonistic activity. These compounds aid in characterizing cannabinoid receptor binding sites and serve as pharmacological probes. They may have therapeutic potential to counteract harmful effects of cannabinoids (Lan et al., 1999).

Synthesis and Characterization

  • The synthesis of similar pyrazole and isoxazole compounds, including 3-methylisoxazole-5-carboxamides and 5-[(1H-pyrazol-1-yl)carbonyl]-3-methylisoxazoles, has been reported. These syntheses contribute to the development of various analogs with potential pharmacological applications (Martins et al., 2002).

Molecular Interaction Studies

  • Investigations into the molecular interactions of compounds similar to N-(5-methylisoxazol-3-yl)-1-(4-phenyltetrahydro-2H-pyran-4-carbonyl)piperidine-4-carboxamide with cannabinoid receptors have been carried out. These studies are crucial in understanding the binding dynamics of these compounds at the receptor level and their pharmacological implications (Shim et al., 2002).

Tritiation and Labeling for Imaging Studies

  • Tritiation of compounds similar to N-(5-methylisoxazol-3-yl)-1-(4-phenyltetrahydro-2H-pyran-4-carbonyl)piperidine-4-carboxamide has been performed for use in imaging studies. This process is significant for developing radiolabeled compounds that can be used in medical diagnostics and research (Seltzman et al., 2002).

Glycine Transporter Inhibition

  • Analogous compounds have been identified as inhibitors of the glycine transporter 1 (GlyT1), which is crucial in central nervous system functions. These findings suggest potential applications in neuroscience and pharmacology (Yamamoto et al., 2016).

Anticancer and Anti-inflammatory Applications

  • Pyrazolopyrimidines derivatives, structurally related to the compound , have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities, indicating potential applications in cancer treatment and inflammation control (Rahmouni et al., 2016).

Imaging of Cannabinoid Receptors

  • Research involving analogs of N-(5-methylisoxazol-3-yl)-1-(4-phenyltetrahydro-2H-pyran-4-carbonyl)piperidine-4-carboxamide has focused on binding to mouse brain cannabinoid CB1 receptors, providing insights into the development of imaging agents for studying cannabinoid receptors in vivo (Gatley et al., 1996).

Eigenschaften

IUPAC Name

N-(5-methyl-1,2-oxazol-3-yl)-1-(4-phenyloxane-4-carbonyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O4/c1-16-15-19(24-29-16)23-20(26)17-7-11-25(12-8-17)21(27)22(9-13-28-14-10-22)18-5-3-2-4-6-18/h2-6,15,17H,7-14H2,1H3,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSILTQRASXBQQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)C2CCN(CC2)C(=O)C3(CCOCC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.